molecular formula C11H18O4 B3133371 Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate CAS No. 387845-21-8

Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate

Cat. No.: B3133371
CAS No.: 387845-21-8
M. Wt: 214.26 g/mol
InChI Key: VELXZWJQALABFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C11H18O4 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Ethylene and Plant Growth

Ethylene Biosynthesis and Signaling in Plants
Ethylene, a simple two-carbon atom molecule, plays a crucial role in plant biology, including biosynthesis, signaling, and physiology. Its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), is a simple molecule that may be underestimated in plant biology. ACC's role extends beyond just being the precursor of ethylene, involving conjugation to different derivatives, metabolism by bacteria to favor plant growth, and sophisticated transport mechanisms for ethylene responses (B. V. D. Poel & D. Straeten, 2014).

Ethylene Perception Inhibition

Use of 1-Methylcyclopropene on Fruits and Vegetables
The inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), has been studied extensively for its effects on fruits and vegetables. It serves as a commercial technology to improve the maintenance of product quality by delaying ripening and senescence, particularly in apples and potentially other fruits and vegetables. This outlines the commercial potential of 1-MCP-based technology for a wide range of produce, illustrating the critical role of ethylene in ripening and senescence processes (C. Watkins, 2006).

Safety and Hazards

Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate should be handled with care. It is advised to wear protective gloves, protective clothing, eye protection, and face protection. It should be kept away from heat, sparks, open flames, and hot surfaces. In case of fire, appropriate extinguishing media should be used .

Properties

IUPAC Name

ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-2-13-11(12)8-7-9(8)15-10-5-3-4-6-14-10/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELXZWJQALABFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1OC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 0.75 mol of the compound obtained in Step 1 in 200 ml of ether there are added 1.5 g of rhodium acetate and then, over 6 hours, a solution of 93 g of ethyl diazoacetate in 50 ml of ether. After stirring at ambient temperature for 16 hours, the reaction mixture is filtered and is then distilled at 50-90° C. and 0.5 torr. The residue obtained is redistilled at 80-84° C. and 0.2 torr, allowing the expected product to be isolated.
Quantity
0.75 mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate
Reactant of Route 2
Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate
Reactant of Route 5
Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate
Reactant of Route 6
Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate

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